REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[CH3:9].CCN(CC)CC.[F:17][C:18]1([F:33])[O:22][C:21]2[CH:23]=[CH:24][C:25]([C:27]3([C:30](Cl)=[O:31])[CH2:29][CH2:28]3)=[CH:26][C:20]=2[O:19]1>ClCCl>[Cl:1][C:2]1[N:7]=[C:6]([NH:8][C:30]([C:27]2([C:25]3[CH:24]=[CH:23][C:21]4[O:22][C:18]([F:33])([F:17])[O:19][C:20]=4[CH:26]=3)[CH2:29][CH2:28]2)=[O:31])[CH:5]=[CH:4][C:3]=1[CH3:9]
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Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=CC(=N1)N)C
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Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
|
Name
|
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
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FC1(OC2=C(O1)C=CC(=C2)C2(CC2)C(=O)Cl)F
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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ClCCl
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
to stir at room temperature for 18 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
WASH
|
Details
|
The reaction mixture was then washed with 1N aqueous NaOH (2×200 mL), 1N aqueous HCl (1×200 mL), and saturated aqueous NaHCO3 (1×200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organics were dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=N1)NC(=O)C1(CC1)C1=CC2=C(OC(O2)(F)F)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.9 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |